(E)-N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide
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Overview
Description
(E)-N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a benzylthio group, and a dimethoxyphenyl acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Benzylthio Group: The benzylthio group is introduced by reacting the thiadiazole intermediate with benzyl chloride in the presence of a base such as sodium hydroxide.
Formation of the Acrylamide Moiety: The final step involves the reaction of the benzylthio-substituted thiadiazole with 3,4-dimethoxyphenylacrylic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the acrylamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the acrylamide moiety to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzylthio group, where nucleophiles like thiols or amines can replace the benzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Thiols, amines; reactions can be conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes or pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of (E)-N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide involves its interaction with specific molecular targets. For example, in its role as an anticancer agent, it may inhibit enzymes such as tyrosine kinases or disrupt signaling pathways that are crucial for cancer cell survival and proliferation. The benzylthio and dimethoxyphenyl groups may contribute to its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide: Similar structure but with a methylthio group instead of a benzylthio group.
(E)-N-(5-(phenylthio)-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide: Similar structure but with a phenylthio group instead of a benzylthio group.
Uniqueness
The presence of the benzylthio group in (E)-N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide may confer unique properties such as enhanced lipophilicity, which can affect its biological activity and pharmacokinetic profile. This makes it distinct from similar compounds with different substituents.
Properties
IUPAC Name |
(E)-N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c1-25-16-10-8-14(12-17(16)26-2)9-11-18(24)21-19-22-23-20(28-19)27-13-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,21,22,24)/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJZBEQISJJQAP-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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